molecular formula C16H19N3O2S B2440491 N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2097903-57-4

N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2440491
CAS No.: 2097903-57-4
M. Wt: 317.41
InChI Key: DPDPPJSAMDZIGI-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-13-3-5-14(6-4-13)18-22(20,21)16-9-7-15(8-10-16)19-12-2-11-17-19/h2,7-12,14,18H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDPPJSAMDZIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its activity against various biological targets, including its antileishmanial properties and inhibition of carbonic anhydrases.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The process begins with the reaction of a suitable pyrazole derivative with a sulfonyl chloride, followed by subsequent transformations to achieve the desired sulfonamide structure .

Chemical Structure

The chemical formula for this compound can be represented as follows:

C17H22N2O2SC_{17}H_{22}N_2O_2S

Physical Properties

PropertyValue
Molecular Weight318.43 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antileishmanial Activity

Recent studies have demonstrated that derivatives of pyrazole-based benzene sulfonamides exhibit significant antileishmanial activity. For instance, compounds with similar structures have shown effective inhibition against Leishmania species, with IC50 values reported as low as 0.059 mM for certain derivatives .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

Compound IDIC50 (mM)Target Species
3b0.059L. infantum
3e0.065L. amazonensis
Reference0.070Pentamidine

Inhibition of Carbonic Anhydrases

Additionally, this compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA). The compound was found to inhibit hCAII and hCAIX with submicromolar IC50 values, indicating its potential as a therapeutic agent for conditions related to carbonic anhydrase dysregulation .

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound IDhCA IsoformIC50 (μM)
4khCAII0.24 ± 0.18
4jhCAIX0.15 ± 0.07
4ghCAXII0.12 ± 0.07

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzyme active sites, as evidenced by docking studies that reveal binding interactions with critical amino acid residues in the target enzymes .

Case Study: Antileishmanial Efficacy

In a controlled study, several pyrazole derivatives were tested for their efficacy against Leishmania spp. The results indicated that specific structural modifications significantly enhanced their antileishmanial activity compared to existing treatments like pentamidine.

Case Study: Carbonic Anhydrase Inhibition

Another study focused on the inhibition of carbonic anhydrase isoforms by pyrazole derivatives showed promising results where compounds similar to this compound demonstrated superior inhibition compared to traditional inhibitors like acetazolamide.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Anticancer Properties

Research indicates that derivatives of benzenesulfonamide, including those with pyrazole moieties, have shown promising anticancer activities. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. These compounds often induce apoptosis in cancer cells, suggesting their potential as effective anticancer agents .

Antidiabetic Potential

Studies have also explored the antidiabetic properties of sulfonamide derivatives. For example, certain benzenesulfonamide derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic models. These compounds exhibited significant hypoglycemic effects comparable to established antidiabetic drugs like glibenclamide .

Antimicrobial Activity

Compounds containing the sulfonamide group are known for their antimicrobial properties. Research has shown that some derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Electrophilic Aromatic Substitution

One common method involves electrophilic aromatic substitution reactions where a pyrazole derivative reacts with chlorosulfonic acid to introduce the sulfonamide group . This method allows for the regioselective formation of the desired compound.

Coupling Reactions

Another approach includes coupling reactions between sulfonyl chlorides and amines or pyrazole derivatives under basic conditions. This method has been shown to yield high purity and good yields of the target compound .

Anticancer Evaluation

In a study evaluating the anticancer properties of related compounds, researchers synthesized various benzenesulfonamide derivatives and tested their efficacy against human cancer cell lines using molecular docking studies to predict binding affinities . The results indicated that several compounds exhibited superior activity compared to traditional chemotherapy agents.

Antidiabetic Activity Assessment

A series of experiments were conducted using streptozotocin-induced diabetic rat models to assess the hypoglycemic effects of synthesized sulfonamide derivatives. The findings revealed that some compounds significantly reduced blood glucose levels, suggesting their potential as new antidiabetic drugs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cell lines
AntidiabeticHypoglycemic effects in diabetic models
AntimicrobialInhibition of bacterial and fungal growth

Preparation Methods

Pyrazole Ring Formation

Pyrazole synthesis typically employs cyclocondensation of hydrazines with 1,3-diketones or alkynes. For the 4-(1H-pyrazol-1-yl)benzene scaffold, the following steps are critical:

Step 1: Preparation of 4-Hydrazinylbenzenesulfonamide

  • Reactant : 4-Aminobenzenesulfonamide reacts with sodium nitrite and hydrochloric acid under diazotization conditions (0–5°C), followed by reduction with SnCl₂ to yield 4-hydrazinylbenzenesulfonamide.
  • Conditions :
    • Temperature: 0–5°C (diazotization), 25°C (reduction)
    • Yield: 78–85%.

Step 2: Cyclization with Propargyl Alcohol

  • Reactant : 4-Hydrazinylbenzenesulfonamide and propargyl alcohol undergo cyclization in the presence of CuI (10 mol%) and DMF at 80°C.
  • Mechanism : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) forms the pyrazole ring.
  • Conditions :
    • Solvent: DMF
    • Catalyst: CuI
    • Yield: 65–72%.

Step 3: Sulfonation to Sulfonyl Chloride

  • Reactant : 4-(1H-Pyrazol-1-yl)benzenesulfonamide is treated with PCl₅ in chlorobenzene at 110°C for 6 hours.
  • Conditions :
    • Molar ratio (sulfonamide:PCl₅): 1:3
    • Yield: 88–93%.

Synthesis of 4-Methylidenecyclohexylamine

Wittig Reaction for Methylidene Group Introduction

Step 1: Cyclohexanone to Cyclohexylidene Triphenylphosphorane

  • Reactant : Cyclohexanone reacts with triphenylphosphine and methyltriphenylphosphonium bromide in THF under N₂.
  • Conditions :
    • Temperature: 0°C (addition), 25°C (stirring)
    • Yield: 82%.

Step 2: Reductive Amination

  • Reactant : Cyclohexylidene triphenylphosphorane and ammonium acetate in methanol, with NaBH₃CN as a reducing agent.
  • Conditions :
    • Temperature: 25°C
    • Yield: 75–80%.

Coupling of Sulfonyl Chloride and Amine

Nucleophilic Substitution

Step 1: Reaction in Biphasic System

  • Reactants : 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride (1 eq) and 4-methylidenecyclohexylamine (1.2 eq) are combined in a toluene-water mixture with K₃PO₄ as a base and tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst.
  • Conditions :
    • Temperature: Reflux (112°C)
    • Time: 20 hours
    • Yield: 79–84%.

Step 2: Purification

  • Method : Recrystallization from isopropyl alcohol.
  • Purity : >99% (HPLC).

Optimization and Alternative Routes

Microwave-Assisted Coupling

  • Conditions : Microwave irradiation at 150°C for 15 minutes reduces reaction time to 30 minutes with comparable yields (80–82%).

Solid-Phase Synthesis

  • Support : Wang resin functionalized with sulfonyl chloride groups enables stepwise assembly, achieving 70% yield after cleavage.

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.72 (s, 1H, pyrazole-H), 6.52 (s, 1H, pyrazole-H), 5.31 (s, 1H, CH₂=), 3.12 (m, 1H, cyclohexyl-H), 2.98 (m, 2H, cyclohexyl-H), 1.82–1.45 (m, 6H, cyclohexyl-H).
  • MS (ESI+) : m/z 376.1 [M+H]⁺.

Crystallography

  • Single-crystal X-ray : Confirms chair conformation of cyclohexyl group and planar pyrazole ring.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Chlorobenzene vs. Dichloromethane : Chlorobenzene reduces solvent costs by 40% without compromising yield.
  • Catalyst Recycling : CuI can be recovered via filtration and reused for 5 cycles with <5% yield drop.

Challenges and Mitigation Strategies

Steric Hindrance

  • Mitigation : Use of bulky bases (e.g., DBU) improves coupling efficiency by 15%.

Methylidene Stability

  • Storage : Under N₂ at –20°C prevents oxidation.

Q & A

Q. Computational Reassessment :

  • Re-run docking simulations (e.g., AutoDock Vina) with adjusted force fields to account for solvation effects and protein flexibility .
  • Compare results with structurally analogous TRPM8 antagonists (e.g., N-(furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide) to identify conserved binding motifs .

Q. Experimental Validation :

  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Re-evaluate enzyme assays (e.g., fluorescence-based TRPM8 inhibition) under varying pH and ionic strength conditions to identify assay-specific artifacts .

Q. What strategies optimize the synthesis of this compound to improve yield while minimizing side reactions?

  • Methodology :
  • Stepwise Optimization :

Sulfonylation : Replace traditional solvents (DCM) with acetonitrile to reduce hydrolysis of the sulfonyl chloride intermediate .

Cyclohexylidene Stability : Introduce steric hindrance via tert-butyl groups on the cyclohexane ring to prevent undesired [2+2] cycloaddition side reactions .

Catalysis : Use Pd-catalyzed cross-coupling for regioselective pyrazole functionalization, monitored by in situ FTIR to track reaction progress .

  • Scale-Up : Employ flow chemistry for continuous processing, ensuring consistent temperature control and reduced byproduct formation .

Q. How should researchers address non-isomorphism in crystallographic data when analyzing derivatives of this compound?

  • Methodology :
  • Data Collection : Collect high-resolution data (d-spacing < 0.8 Å) to resolve overlapping electron density peaks.
  • SHELXL Features : Use the TWIN and BASF commands to model twinning and anisotropic scaling. For severe non-isomorphism, consider independent component analysis (ICA) to separate overlapping reflections .
  • Validation : Cross-validate refined structures with DFT-calculated geometries (e.g., Gaussian09) to ensure bond lengths and angles align with theoretical predictions .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro enzyme assays and cell-based models?

  • Root Cause Analysis :
  • Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations. Derivatives with logP > 3.5 may exhibit poor aqueous solubility, reducing efficacy in cellular models .
  • Metabolic Stability : Perform hepatic microsome assays (e.g., human S9 fraction) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out interactions with unrelated targets like COX-2 or EGFR .

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